4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
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Overview
Description
4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-1,11-dimethyl-4-azatricyclo[5220(2,6)]undecane-3,5,8-trione is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a tricyclic structure
Preparation Methods
The synthesis of 4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione typically involves multiple steps, including the formation of the piperazine ring and the incorporation of the methoxyphenyl group. The synthetic route may include:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Incorporation of the Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 2-methoxyphenyl bromide under basic conditions.
Formation of the Tricyclic Structure: This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Research focuses on the compound’s interactions with various receptors and enzymes, aiming to understand its pharmacokinetic and pharmacodynamic properties.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials or chemical intermediates in industrial processes.
Mechanism of Action
The mechanism of action of 4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione can be compared with other similar compounds, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and a methoxyphenyl group, but with different substituents and a triazole ring.
1-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-propyl}-piperidine-2,6-dione: This compound has a similar piperazine and methoxyphenyl structure but differs in the tricyclic framework.
The uniqueness of 4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione lies in its specific tricyclic structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C26H35N3O4 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione |
InChI |
InChI=1S/C26H35N3O4/c1-17-15-26(2)16-19(30)21(17)22-23(26)25(32)29(24(22)31)10-6-9-27-11-13-28(14-12-27)18-7-4-5-8-20(18)33-3/h4-5,7-8,17,21-23H,6,9-16H2,1-3H3 |
InChI Key |
GKDLGHONOSJPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(=O)C1C3C2C(=O)N(C3=O)CCCN4CCN(CC4)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
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